
Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate is a complex organic compound that belongs to the class of esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as heptanoic acid derivatives and hexadecan-8-yloxy compounds. These intermediates are then subjected to esterification and amidation reactions under controlled conditions to form the final product. Common reagents used in these reactions include carboxylic acids, alcohols, amines, and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Advanced techniques like distillation, crystallization, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like hydroxide ions or amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of new esters or amides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It may be used in the formulation of specialty chemicals, surfactants, or lubricants.
Mechanism of Action
The mechanism of action of Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate depends on its interaction with molecular targets and pathways. The compound’s functional groups, such as the ester and amide moieties, may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate include other long-chain esters and amides, such as:
- Octyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate
- Decyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)decanoate
Uniqueness
This compound is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct chemical and physical properties. These properties may result in unique applications and interactions compared to other similar compounds.
Properties
Molecular Formula |
C40H79NO5 |
|---|---|
Molecular Weight |
654.1 g/mol |
IUPAC Name |
heptyl 7-[(7-hexadecan-8-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-15-22-30-38(29-21-14-11-8-5-2)46-40(44)32-24-17-19-26-34-41(35-28-36-42)33-25-18-16-23-31-39(43)45-37-27-20-12-9-6-3/h38,42H,4-37H2,1-3H3 |
InChI Key |
ZGCXHTKMPCUFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCC)OC(=O)CCCCCCN(CCCCCCC(=O)OCCCCCCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


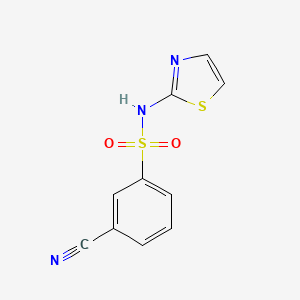
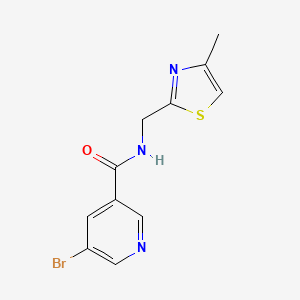
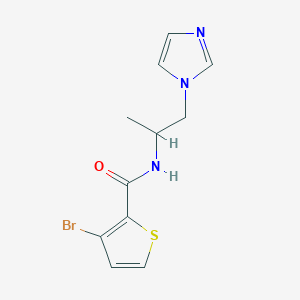
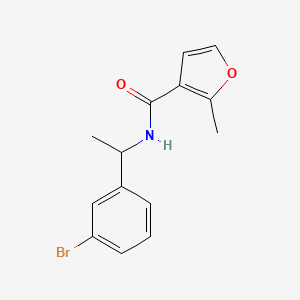
![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)
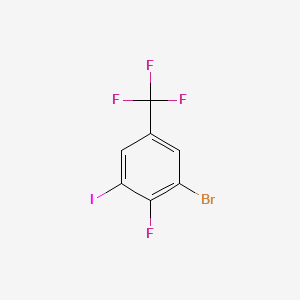
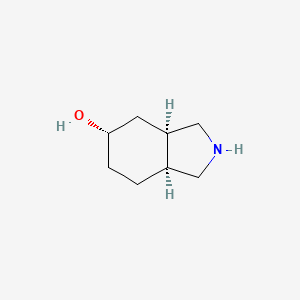
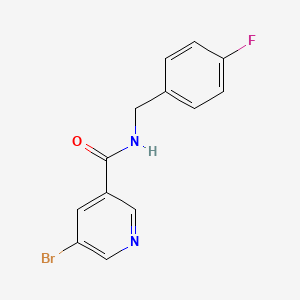
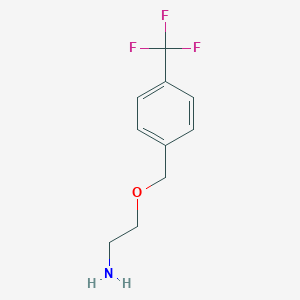
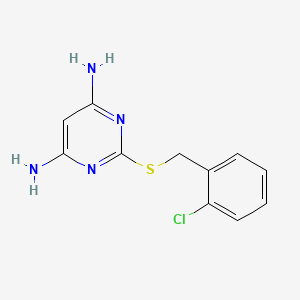
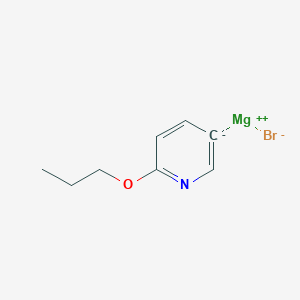
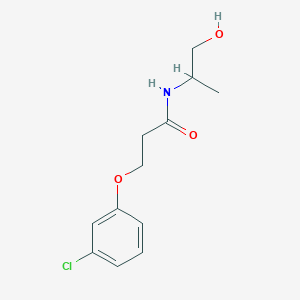
![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)
